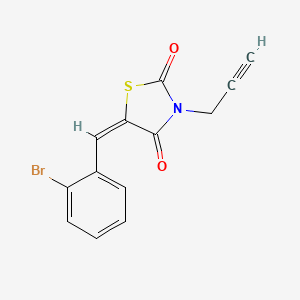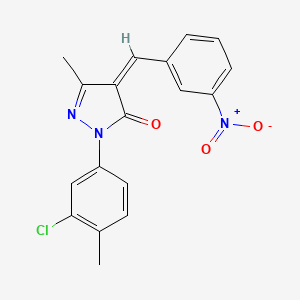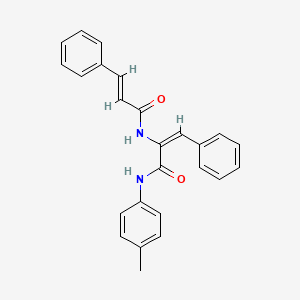
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as HMC-1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HMC-1 belongs to the class of flavonoids, which are a group of compounds known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood, but it is believed to be due to its ability to interact with various cellular pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response elements.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response elements. In vivo studies have shown that this compound has anticancer and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has been shown to have a low toxicity profile, making it a safe option for in vitro and in vivo studies. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of novel drug delivery systems for this compound could enhance its therapeutic potential.
In conclusion, this compound is a synthetic compound with potential applications in various scientific research fields. Its anticancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for the development of novel therapeutics. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized through various methods, including the reaction of 4-methoxyacetophenone with trifluoroacetic acid, followed by the reaction of the resulting product with 4-hydroxycoumarin and methyl iodide. Another method involves the reaction of 4-methoxyphenylacetic acid with trifluoroacetic anhydride, followed by the reaction of the resulting product with 4-hydroxycoumarin and methyl iodide. Both methods result in the formation of this compound with high purity.
Scientific Research Applications
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has shown promising results in various scientific research applications. One of the most notable applications is its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and cell death.
properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O4/c1-9-13(22)8-7-12-15(23)14(10-3-5-11(24-2)6-4-10)17(18(19,20)21)25-16(9)12/h3-8,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKSXCPTSGLFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(benzyloxy)-3-bromobenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5915545.png)

![3-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5915560.png)
![3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5915567.png)
![3-{[(5-phenyl-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5915568.png)
![N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5915570.png)

![2-bromo-N-{2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B5915573.png)
![2-chloro-5-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5915578.png)

![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-3-phenylacrylamide](/img/structure/B5915610.png)
![ethyl 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B5915617.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5915623.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5915629.png)